Lipophilicity (LogP) Reduction by N1-Methylation Enables Improved Aqueous Solubility and Reduced Off-Target Lipophilicity-Driven Binding
The N1-methylated target compound exhibits a markedly lower calculated partition coefficient (LogP) compared to the unsubstituted 1H-pyrazolo[3,4-b]pyridin-4-amine scaffold [1]. Specifically, the target compound has a LogP value of -0.26 (or 0.2 depending on calculation method), whereas the unsubstituted analog has a LogP of 1.12, representing a >5-fold increase in calculated hydrophilicity. This reduction in lipophilicity is associated with improved aqueous solubility and a lower propensity for non-specific, lipophilicity-driven protein binding, which can translate to a cleaner pharmacological profile in vivo.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = -0.26 (or 0.2) |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 49834-62-0): LogP = 1.12 |
| Quantified Difference | ΔLogP ≈ -1.38 (or -0.92), indicating a >5-fold increase in hydrophilicity. |
| Conditions | Calculated LogP values from vendor technical datasheets (Aladdin, Fluorochem, Molbase). |
Why This Matters
Lower LogP correlates with reduced off-target binding and improved aqueous solubility, which are critical for in vivo studies and formulation development.
- [1] Molbase. Compound Information: 1H-吡唑并[3,4-b]吡啶-4-胺 (49834-62-0). View Source
